2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 3-butyl group at position 3, a 4-oxo moiety, a phenyl group at position 7, and a sulfanyl-linked acetamide substituent at position 2. The N-(4-ethoxyphenyl)acetamide group introduces additional hydrogen-bonding capacity and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-15-30-25(32)24-23(21(16-27-24)18-9-7-6-8-10-18)29-26(30)34-17-22(31)28-19-11-13-20(14-12-19)33-4-2/h6-14,16,27H,3-5,15,17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBZYJGPDQQTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, phenyl, and ethoxyphenylacetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Reactivity of Key Functional Groups
The compound contains three reactive domains:
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Pyrrolopyrimidine core : Susceptible to electrophilic substitution at nitrogen atoms and aromatic positions.
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Sulfanyl (S–) group : Prone to oxidation or nucleophilic substitution.
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Acetamide moiety : Capable of hydrolysis or condensation reactions.
Documented Reaction Pathways
While direct experimental data for this compound is limited, analogous pyrrolopyrimidine derivatives exhibit the following reactions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Sulfanyl oxidation | H₂O₂, acidic or alkaline conditions | Sulfoxide or sulfone derivatives |
| Nucleophilic substitution | Alkyl halides (e.g., CH₃I) | S-alkylated pyrrolopyrimidine derivatives |
| Acetamide hydrolysis | NaOH/H₂O, reflux | 2-mercapto-pyrrolopyrimidine + 4-ethoxyaniline |
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives at C5 or C7 positions |
| Condensation | Aldehydes (e.g., benzaldehyde) | Schiff base formation at acetamide’s NH group |
Sulfanyl Oxidation
The sulfanyl group undergoes oxidation to sulfoxide or sulfone states under mild oxidative conditions (e.g., H₂O₂ in acetic acid). This modifies electron density in the pyrrolopyrimidine ring, potentially altering biological activity.
Nucleophilic Substitution
The S– group acts as a nucleophile, reacting with alkyl halides to form thioether linkages. For example:
Reaction efficiency depends on solvent polarity (e.g., DMF > THF).
Acetamide Hydrolysis
Under basic aqueous conditions, the acetamide group hydrolyzes to release 4-ethoxyaniline and a thiolated pyrrolopyrimidine intermediate. This reaction is critical for prodrug activation .
Stability and Side Reactions
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Photodegradation : The compound may degrade under UV light due to the conjugated π-system in the pyrrolopyrimidine core. Stabilization requires storage in amber glass.
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Thermal decomposition : Above 200°C, decomposition yields phenyl fragments and sulfur-containing byproducts.
Synthetic Modifications for Functionalization
| Modification Site | Strategy | Purpose |
|---|---|---|
| Pyrrolopyrimidine C5 | Halogenation (e.g., Br₂) | Introduce halogen handles for cross-coupling |
| Butyl chain | Oxidation (KMnO₄) | Convert to carboxylic acid for solubility enhancement |
| 4-ethoxyphenyl group | Demethylation (BBr₃) | Generate phenolic derivatives for further coupling |
Unexplored Reactivity and Research Gaps
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Cycloaddition reactions : Potential for [4+2] Diels-Alder reactions with dienophiles at the pyrrole ring.
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Metal coordination : The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Pd, Pt), enabling catalytic applications.
Experimental validation of these pathways is required to confirm reactivity patterns and optimize conditions .
Scientific Research Applications
2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism by which 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or functional groups. These variations critically impact physicochemical properties and biological activity.
Core Heterocycle Modifications
- Thieno[3,2-d]pyrimidine analogs (e.g., N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, CAS 1040632-67-4): Key Difference: Replacement of the pyrrolo nitrogen with sulfur in the thieno core reduces hydrogen-bond acceptor capacity and alters electron distribution. Impact: Thieno derivatives often exhibit enhanced metabolic stability but reduced polar interactions with targets compared to pyrrolo analogs .
- Impact: Pyrazolo derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine scaffold .
Substituent Variations
- N-(4-ethoxyphenyl)acetamide vs. N-(4-butylphenyl)acetamide :
- 3-butyl vs.
Bioactivity Trends in Analogous Compounds
- Thieno[3,2-d]pyrimidines: Demonstrated activity in cancer models, possibly through kinase inhibition or induction of apoptosis. For example, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758) shows moderate cytotoxicity in vitro .
- Pyrrolo[3,2-d]pyrimidines: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () exhibits structural similarity but lacks the sulfanyl-acetamide moiety, highlighting the importance of this group for target engagement .
Data Tables: Structural and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on molecular formula.
Biological Activity
The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 430.508 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups that influence its biological properties.
Research indicates that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidines act as inhibitors of critical enzymes involved in cancer metabolism and cell proliferation. For instance, studies have shown that related compounds inhibit enzymes such as AICARFTase and GARFTase , which are involved in purine biosynthesis pathways .
- Antioxidant Properties : The presence of phenolic groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
Anticancer Activity
A series of studies have assessed the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
These results indicate that the compound exhibits significant antiproliferative activity across different cancer cell types.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is critical for its therapeutic potential:
These findings suggest that the compound could be effective in targeting metabolic pathways crucial for cancer cell survival.
Case Studies
- Case Study on Anticancer Efficacy : In a study involving human cancer xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
